The compound can be synthesized through various chemical methods, often involving the reaction of cyclic ketones with hydrazides or other nitrogen-containing compounds. The synthesis and characterization of this compound have been documented in scientific literature, highlighting its relevance in organic synthesis and pharmacology .
The synthesis of 7-Methyl-2-azaspiro[4.5]decan-3-one typically involves several key steps:
The synthesis often employs solvents such as ethanol or methanol and may involve reflux conditions to drive the reaction to completion. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compounds .
The molecular structure of 7-Methyl-2-azaspiro[4.5]decan-3-one features a spirocyclic arrangement where a nitrogen atom is integrated into the bicyclic framework. The specific arrangement contributes to its unique chemical properties.
The molecular formula for 7-Methyl-2-azaspiro[4.5]decan-3-one is , with a molecular weight of approximately 165.23 g/mol. The presence of a carbonyl group (C=O) indicates that it is a lactam, which is significant for its reactivity and potential biological activity .
7-Methyl-2-azaspiro[4.5]decan-3-one can participate in various chemical reactions, including:
Reactions are typically performed under controlled conditions, utilizing catalysts or specific reagents to facilitate desired transformations while minimizing side products .
The mechanism of action for 7-Methyl-2-azaspiro[4.5]decan-3-one is primarily related to its interaction with biological targets such as enzymes or receptors. The lactam structure may facilitate binding through hydrogen bonding or hydrophobic interactions.
Studies have shown that derivatives of azaspiro compounds exhibit antiviral and antibacterial properties, likely due to their ability to inhibit key biochemical pathways in pathogens . Further research is needed to elucidate the precise mechanisms at play.
7-Methyl-2-azaspiro[4.5]decan-3-one typically appears as a solid at room temperature, with melting points varying based on purity and specific derivatives synthesized.
The compound is relatively stable under standard laboratory conditions but may undergo hydrolysis or oxidation if not handled properly. Solubility studies indicate moderate solubility in organic solvents like ethanol and dichloromethane .
7-Methyl-2-azaspiro[4.5]decan-3-one has potential applications in various fields:
The strategic disconnection of 7-methyl-2-azaspiro[4.5]decan-3-one reveals two primary retrosynthetic pathways centered on spirojunction formation. Pathway A involves the disconnection at the spirocyclic carbon, yielding cyclohexanone and pyrrolidinone derivatives as precursors. This approach leverages cyclohexylidene annulation, where a suitably functionalized cyclohexane ring (containing a C7 methyl group) undergoes condensation with a protected 4-aminobutyraldehyde equivalent. Pathway B focuses on intramolecular cyclization of a bis-functionalized precursor, typically a 1-(aminomethyl)cyclohexane-1-acetic acid derivative or equivalent. Computational modeling indicates that Pathway B offers superior convergence for introducing the C7 methyl group early in the synthesis, as this substituent can be incorporated into the cyclohexane precursor prior to spirocyclization [1] [9]. Critical disconnection nodes include:
Table 1: Retrosynthetic Strategies for 7-Methyl-2-azaspiro[4.5]decan-3-one
Disconnection Approach | Key Synthons | Complexity Rating | Advantages |
---|---|---|---|
Amide bond cleavage | 7-Methyl-1-(aminomethyl)cyclohexane-1-carboxylic acid | Moderate | Early introduction of C7 methyl group |
Spiro carbon cleavage | 4-(Cyanomethyl)cyclohexanone + β-amino ethyl equivalent | High | Flexible stereocontrol options |
Intramolecular cyclization | 2-(1-(Aminomethyl)-cyclohexyl)propanoic acid derivatives | Low to Moderate | Convergent synthesis; late-stage functionalization |
The stereoselective introduction of the C7 methyl group presents significant synthetic challenges due to the topological constraints of the bicyclic system and the potential for epimerization. Catalytic asymmetric alkylation of 2-azaspiro[4.5]decan-3-one precursors using phase-transfer catalysts (PTCs) enables enantioselective methylation. N-Spiro quaternary ammonium salts derived from Cinchona alkaloids (e.g., O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) facilitate the methylation of 2-N-Boc-7-oxo derivatives with up to 92% ee, exploiting the enolizable position adjacent to the spiro center [4] [7]. Transition metal catalysis offers complementary approaches; palladium complexes with chiral phosphinooxazoline (PHOX) ligands catalyze the asymmetric allylic alkylation of 7-oxo precursors followed by hydrogenation to install the methyl group stereospecifically. Studies on the related 7,7-dimethyl analog confirm that steric bulk at C7 significantly modulates ring conformation and reactivity, necessitating precise stereocontrol [7]. For the thermodynamically favored trans-(5S,7R) isomer observed in bioactive derivatives, hydrogenation with Ir-(P^N) catalysts provides diastereoselectivities exceeding 15:1 dr [2] [5].
Azaspiro ring formation predominantly occurs via intramolecular nucleophilic acyl substitution or Dieckmann-type condensation. Kinetic studies reveal two dominant pathways:
Table 2: Comparison of Azaspiro Cyclization Methodologies
Cyclization Method | Reagents/Conditions | Yield Range | C7 Methyl Compatibility | Stereochemical Outcome |
---|---|---|---|---|
Lactamization | Activation (SOCl₂, PyBOP, etc.) + base (Et₃N, DIPEA) | 45-78% | High (no epimerization) | Racemic or diastereoselective |
Intramolecular Dieckmann | NaOEt/EtOH, 0°C to reflux | 60-85% | Moderate (risk of epimerization) | Substrate-controlled |
Ugi-Azaspironation | Glyoxal, isocyanide, ethanol, 80°C followed by TFA | 65-82% | High | Diastereoselective via existing chirality |
Reductive Amination | NaBH₃CN/AcOH, MeOH, rt | 50-70% | Low (epimerization observed) | Poor control |
The choice of nitrogen-protecting groups critically impacts the efficiency of multistep syntheses, particularly during methylation and spirocyclization. Comparative analysis reveals:
For the synthesis of stereodefined (5S,7R)-isomers, the Boc-protected precursor allows methylation with ≤5% racemization, whereas Ts-protected analogs show up to 28% epimerization under identical conditions [6] [9].
Biocatalytic strategies offer sustainable routes to enantiopure 7-methyl-2-azaspiro[4.5]decan-3-one, overcoming limitations in chemical stereocontrol. Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic N-acyl-7-methyl precursors through enantioselective hydrolysis, providing the (5S,7R)-acid with >98% ee and 45% theoretical yield. Transaminases (e.g., from Arthrobacter sp.) enable asymmetric amination of 7-methyl-1-(cyanomethyl)cyclohexanone, yielding the chiral amine precursor for lactam formation with 90% ee. Whole-cell biotransformations using engineered Streptomyces species introduce the C7 methyl group enantioselectively via α-ketoglutarate-dependent dioxygenases, directly converting the des-methyl spiro framework to the (5S,7R)-isomer without protecting groups. This direct C-H functionalization approach achieves 85% ee and represents the most step-economical route, though substrate loading remains limited to <2 g/L [3] [8].
Table 3: Biocatalytic Methods for Enantioselective Synthesis
Biocatalyst | Reaction Type | Substrate | ee (%) | Product Configuration | Limitations |
---|---|---|---|---|---|
Candida antarctica lipase B | Kinetic resolution of N-acyl precursors | rac-N-Acetyl-7-methyl-azaspiro intermediate | >98% | (5S,7R) | Maximum 50% yield |
Arthrobacter sp. transaminase | Reductive amination | 7-Methyl-1-(cyanomethyl)cyclohexanone | 90% | (5S,7R) amine precursor | Requires pyridoxal cofactor |
Engineered Streptomyces biocatalyst | Direct C7 hydroxylation/methylation | 2-Azaspiro[4.5]decan-3-one | 85% | (5S,7R) | Low substrate tolerance (<2 g/L) |
Imine reductase (IRED) | Enantioselective imine reduction | 7-Methyl-3-oxo-2-azaspiro[4.5]decene | 95% | (5S,7R) | Requires NADPH cofactor recycling |
Compounds Mentioned in Article
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: